molecular formula C15H26O2 B3155896 3,3-Dicyclohexylpropanoic acid CAS No. 81311-45-7

3,3-Dicyclohexylpropanoic acid

Cat. No.: B3155896
CAS No.: 81311-45-7
M. Wt: 238.37 g/mol
InChI Key: IMZMXWWLOFHXGA-UHFFFAOYSA-N
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Description

3,3-Dicyclohexylpropanoic acid is an organic compound with the molecular formula C15H26O2 It is characterized by the presence of two cyclohexyl groups attached to the third carbon of a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclohexylpropanoic acid typically involves the alkylation of cyclohexane with a suitable propanoic acid derivative. One common method is the reaction of cyclohexylmagnesium bromide with ethyl 3-bromopropanoate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation of cyclohexyl-substituted alkenes or the use of continuous flow reactors to optimize reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclohexylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms on the cyclohexyl rings can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or dicarboxylic acids.

    Reduction: Formation of cyclohexyl alcohols.

    Substitution: Formation of halogenated or nitrated cyclohexyl derivatives.

Scientific Research Applications

3,3-Dicyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dicyclohexylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpropanoic acid: Lacks the second cyclohexyl group, resulting in different chemical and physical properties.

    Cyclohexylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    Cyclohexylbutanoic acid: Contains an additional carbon in the alkyl chain, affecting its reactivity and applications.

Uniqueness

3,3-Dicyclohexylpropanoic acid is unique due to the presence of two cyclohexyl groups, which impart distinct steric and electronic effects

Properties

IUPAC Name

3,3-dicyclohexylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-14H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMXWWLOFHXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15 g (0.066 mol) of 3,3-diphenylpropionic acid in 200 ml of acetic acid was treated with 2.25 g of platinum oxide and shaken on the Parr hydrogenator for 24 hours at a starting pressure of 60 lbs. Whenever the pressure dropped to approximately 45 lbs., the system was repressurized to 60 lbs. After heating on the steam bath to redissolve solid which had separated, the solution was decanted from the catalyst which had settled, filtered under argon, and the catalyst washed with additional acetic acid by decantation. The acetic acid was removed on a rotary evaporator to give a colorless solid (remaining acetic acid azeotroped with toluene). The solid was taken up in 250 ml of chloroform, filtered to clarify, and the chloroform evaporated. The product was suspended in ether and the evaporation repeated. After drying at reduced pressure for 2 hours, the solid weighed 15.25 g, melting point 118°-120° C. (s, 114° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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